2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide
Overview
Description
2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide, also known as CBHA, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide is not fully understood, but it is believed to exert its effects through multiple pathways. 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide has been shown to inhibit the activity of various enzymes, including topoisomerase II, HDAC, and MMP-9, which are involved in cancer progression and inflammation. 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide has also been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism and promoting apoptosis.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation. 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide has also been found to modulate the expression of various genes involved in cancer progression, inflammation, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide has several advantages for lab experiments, including its simple synthesis method, low toxicity, and potential therapeutic applications in various diseases. However, 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide also has some limitations, including its poor solubility in water and limited bioavailability.
Future Directions
There are several future directions for 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide research, including the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and investigation of its potential applications in other diseases, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the exact mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide and its potential side effects.
Scientific Research Applications
2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-13-7-5-12(6-8-13)9-19-20-16(22)10-21-11-18-14-3-1-2-4-15(14)21/h1-9,11H,10H2,(H,20,22)/b19-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMAMOIQFDUJJX-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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